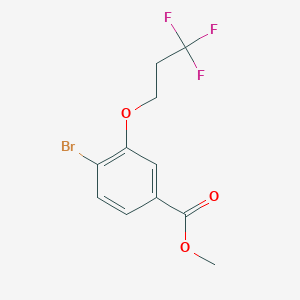

Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate

Descripción general

Descripción

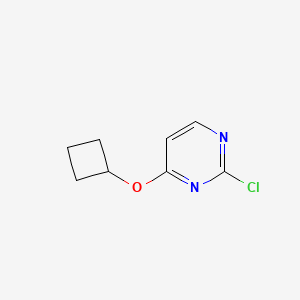

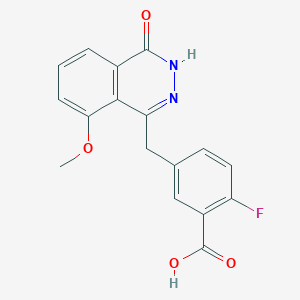

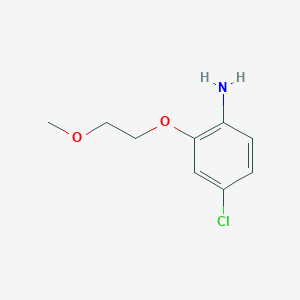

“Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate” is a chemical compound that belongs to the class of benzoates. It has a molecular formula of C11H10BrF3O3 . It is a white crystalline powder that is used in various fields such as medical research, environmental research, and industrial research.

Synthesis Analysis

The synthesis of this compound involves the addition of Triphenylphosphine and diisopropyl azodicarboxylate to a solution of methyl 4-bromo-3-hydroxybenzoate and 3,3,3-trifluoro-1-propanol in tetrahydrofuran .Molecular Structure Analysis

The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .Chemical Reactions Analysis

The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . This suggests that the molecule undergoes photochemical reactions when exposed to light, but these reactions are inhibited when the molecule is in a solid state due to the tight packing of the molecules .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Diverse Compounds : Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate is used in the synthesis of various complex organic compounds. For example, it is instrumental in the production of d-forosamine, a key sugar component in the antibiotic erythromycin (H. H. Baer & Zaher S. Hanna, 1981). This showcases its role in creating building blocks for significant pharmaceutical applications.

Crystal Structure Analysis : Research has been conducted to compare the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Such studies provide insights into the molecular architecture and interactions within these compounds (P. A. Suchetan et al., 2016).

Photoactive Properties : The synthesis and characterization of photoactive compounds involving variants of methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate have been explored. These studies highlight its potential in developing materials with specific photoresponsive behaviors (Eric D. Sylvester & J. Benedict, 2021).

Fluorescence Probe Properties : It has been utilized in studying fluorescence probe properties in various media. This research is critical for understanding how these compounds interact in different environments, which is essential for their application in sensing and diagnostic tools (Anil Kumar Singh & Manjula Darshi, 2002).

Organic Synthesis and Reactivity

Facilitating Organic Syntheses : It plays a role in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives have applications in pharmaceuticals, agrochemicals, and functional materials due to their desired pharmacological and biological properties (Pengju Feng & Ming‐Yu Ngai, 2016).

Production of Fluorinated Compounds : Its derivatives are used in the synthesis of fluorinated compounds, such as 5-alkyl-3,4-difluorofuran-2(5H)-ones. These fluorinated compounds are of interest due to their unique properties and potential applications in various fields (Jan Hajduch et al., 2014).

Intermediary in Complex Syntheses : It is also an important intermediate in the synthesis of complex natural products, such as bisbibenzyls, known for their biological activities (Lou Hong-xiang, 2012).

Propiedades

IUPAC Name |

methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF3O3/c1-17-10(16)7-2-3-8(12)9(6-7)18-5-4-11(13,14)15/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRJAXYTPSYNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)OCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)

![{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine](/img/structure/B1399559.png)

![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)

![[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399563.png)